Acetophenone diethyl ketal

概要

説明

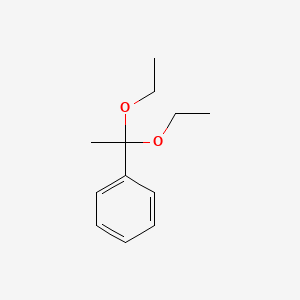

Acetophenone diethyl ketal, also known as 1,1-diethoxyethylbenzene, is an organic compound with the molecular formula C12H18O2. It is a derivative of acetophenone where the carbonyl group is protected by two ethoxy groups, forming a ketal. This compound is often used in organic synthesis and as a photoinitiator in polymer chemistry .

準備方法

Synthetic Routes and Reaction Conditions: Acetophenone diethyl ketal is typically synthesized through the reaction of acetophenone with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which further reacts with another molecule of ethanol to form the ketal. The reaction conditions usually involve refluxing the mixture to drive the equilibrium towards the formation of the ketal .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as sulfonic acid resins, can also enhance the efficiency of the process .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid to revert to acetophenone and ethanol.

Oxidation: The compound can be oxidized to form acetophenone and other oxidation products.

Reduction: Reduction reactions can convert the ketal back to the corresponding alcohols.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Acetophenone and ethanol.

Oxidation: Acetophenone and other oxidized derivatives.

Reduction: Corresponding alcohols and other reduced products

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis:

Acetophenone diethyl ketal is widely used as a protecting group for carbonyl compounds in organic synthesis. Its ability to mask the carbonyl functionality facilitates subsequent reactions without interference from the carbonyl group, making it a valuable tool in synthetic organic chemistry .

2. Biochemical Applications:

In biological research, this compound serves as a reagent in various biochemical assays and is utilized in the synthesis of biologically active compounds. Its role as a protecting group is critical when synthesizing complex molecules that require selective functionalization.

3. Pharmaceutical Industry:

The compound has been investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical agents. Its stability and reactivity make it suitable for developing new therapeutic compounds .

4. Industrial Applications:

this compound finds applications in the production of polymers, resins, and coatings. Its properties as a photoinitiator are particularly valuable in polymer chemistry, where it aids in initiating polymerization processes under UV light.

Case Studies and Research Findings

Case Study 1: Catalytic Applications

Recent studies have explored the use of this compound as a substrate in catalytic reactions involving rhodium complexes. These studies demonstrated high catalytic activity and efficiency in hydrosilylation reactions, highlighting its importance in synthetic methodologies .

Case Study 2: Polymer Chemistry

Research has shown that this compound can act as an effective photoinitiator in UV-curable coatings. The compound's ability to initiate polymerization upon exposure to UV light has been leveraged to develop advanced materials with desirable mechanical properties .

作用機序

The mechanism of action of acetophenone diethyl ketal primarily involves its role as a protecting group and photoinitiator:

類似化合物との比較

Acetophenone dimethyl ketal: Similar structure but with methyl groups instead of ethyl groups.

Benzaldehyde diethyl acetal: Similar protecting group chemistry but derived from benzaldehyde.

Cyclohexanone diethyl ketal: Similar ketal structure but derived from cyclohexanone.

Uniqueness: Acetophenone diethyl ketal is unique due to its specific reactivity and stability as a protecting group for acetophenone. Its ability to act as a photoinitiator also sets it apart from other ketals, making it valuable in polymer chemistry and industrial applications .

生物活性

Acetophenone diethyl ketal (ADEK), with the chemical formula CHO, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antifungal activities, along with relevant data tables and case studies.

This compound is characterized by its ketal structure, which is formed through the reaction of acetophenone with ethanol in the presence of an acid catalyst. This compound exhibits unique chemical behavior due to its functional groups, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Antibacterial Activity

Research has indicated that acetophenone derivatives, including ADEK, possess significant antibacterial properties. A study evaluating the antibacterial effects of various acetophenone derivatives reported that compounds with electron-withdrawing groups exhibited enhanced activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Compound | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| This compound | 1 | 15 |

| Acetophenone | 1 | 10 |

| Control (No treatment) | - | 0 |

Table 1: Antibacterial activity of this compound compared to acetophenone.

Antifungal Activity

In addition to antibacterial properties, ADEK has shown antifungal activity. Experimental data suggest that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using a similar agar diffusion method.

| Compound | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| This compound | 1 | 18 |

| Control (No treatment) | - | 0 |

Table 2: Antifungal activity of this compound.

Case Studies

- Synergistic Effects with Metal Complexes : A study investigated the synergistic effects of ADEK when complexed with transition metals such as Cu(II) and Ni(II). The results indicated that these complexes exhibited enhanced antibacterial activity compared to ADEK alone, suggesting potential applications in developing new antimicrobial agents .

- Photothermal Antibacterial Strategy : Another research explored the use of ADEK in photothermal therapy. When combined with specific light-absorbing agents, ADEK demonstrated increased effectiveness in killing bacteria under light exposure, indicating its potential for use in advanced therapeutic applications .

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms. The presence of the ketal group enhances its lipophilicity, allowing for better penetration into microbial cells.

化学反応の分析

Hydrolysis Reactions

Hydrolysis of acetophenone diethyl ketal regenerates acetophenone and ethanol under acidic conditions. This reaction is critical for deprotection in multistep syntheses.

Conditions and Mechanisms

-

Reagents : Aqueous HCl or H₂SO₄ (0.1–1.0 M) at ambient to reflux temperatures.

-

Mechanism : Acid-catalyzed cleavage of the ketal proceeds via protonation of the oxygen atom, followed by nucleophilic attack by water and subsequent elimination of ethanol.

Experimental Data

| Substrate | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | 0.1 M HCl | 25 | 12 | 95 | |

| Para-bromo derivative | 0.5 M H₂SO₄ | 60 | 6 | 98 |

The reaction efficiency increases with electron-withdrawing substituents on the aromatic ring due to enhanced electrophilicity at the ketal carbon .

Reagents and Products

-

KMnO₄/CrO₃ : Oxidizes the ketal to benzoic acid derivatives via intermediate diketones.

-

Ozone : Cleaves the ketal to form glyoxal derivatives.

Case Study

Treatment with CrO₃ in acetic acid at 80°C for 8 hours yields phenylglyoxylic acid (85% yield) .

Reduction Reactions

Reduction with hydride agents selectively targets the ketal group:

Conditions and Outcomes

-

LiAlH₄ : Reduces the ketal to 1-phenylethanol (secondary alcohol) in anhydrous ether (75% yield).

-

NaBH₄/MeOH : Less effective, requiring prolonged reaction times (24h, 50% yield) .

Elimination and Substitution Reactions

Transition metal-catalyzed reactions enable functionalization:

Reaction with Manganate Complexes

-

Conditions : (CO)₃MnSi(CH₃)₃ at 50°C in THF.

-

Products : Forms regioisomeric enol ethers (e.g., 2-methoxy-3-methylcyclohexene) via β-elimination .

Kinetic vs. Thermodynamic Control

| Reaction Time (h) | Product Ratio (2:3) |

|---|---|

| 1 | 81:19 |

| 24 | 71:29 |

The shift toward thermodynamic products highlights the reversibility of elimination under prolonged conditions .

Protecting Group Strategy

-

Use Case : Masks carbonyl groups during Grignard or alkylation reactions.

-

Example : In the synthesis of α-halo acetophenones, the ketal is hydrolyzed post-halogenation to yield functionalized ketones .

Photopolymerization

-

Role : Acts as a photoinitiator in UV-curable resins, generating radicals upon irradiation to initiate polymerization.

Stability and Reactivity Trends

-

Electron-Donating Groups : Slow hydrolysis (e.g., methyl-substituted derivatives require 24h for 80% conversion ).

-

Electron-Withdrawing Groups : Accelerate reactions (e.g., nitro-substituted ketals hydrolyze in 3h with 99% yield ).

Industrial-Scale Considerations

特性

IUPAC Name |

1,1-diethoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZAUXRKSMJLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195747 | |

| Record name | Acetophenone diethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-37-4 | |

| Record name | Acetophenone diethyl ketal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone diethyl ketal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone diethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。